Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXMDHFQXBWTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381419 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29655-79-6 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting potential targets within cancer cells.
Mode of Action
It has been suggested that similar compounds mitigate drug resistance and synergize with a variety of cancer therapies in leukemia cells. This suggests that the compound may interact with its targets to alter cellular functions and promote cell death in cancer cells.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently under investigation. It is known that similar compounds can inhibit tumor cell growth through the induction of apoptosis. This suggests that the compound may affect pathways related to cell growth and survival.
Result of Action
The compound has been shown to have cytotoxic effects against a wide range of hematologic and solid tumor cells. It is suggested that the compound induces apoptosis, leading to cell death. The detailed mechanism of its selectivity toward drug-resistant cancer cells is under investigation.
Biological Activity
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, a compound characterized by its unique structure and functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₈H₁₃N₁O₅
- Molecular Weight : 203.19 g/mol
- CAS Number : [Not specified in results]
The compound features an ethoxy group and an amino functionality, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Antiapoptotic Proteins : Analogous compounds have been shown to inhibit antiapoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, contributing to drug resistance. By antagonizing these proteins, the compound may induce apoptosis in malignant cells .
- Calcium Homeostasis Modulation : The interaction with intracellular calcium levels is another proposed mechanism. Alterations in calcium homeostasis can influence various signaling pathways involved in cell survival and death, particularly in multidrug-resistant (MDR) cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the decomposition of similar compounds generates ROS, which plays a pivotal role in inducing cytotoxicity and apoptosis independently of the original compound's action on Bcl-2 proteins .
Anticancer Activity
Several studies have explored the anticancer potential of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against various cancer cell lines, particularly those overexpressing Bcl-2 proteins. |
| Study B | Showed that the compound induced apoptosis through ROS generation, enhancing the efficacy of traditional chemotherapeutics. |
| Study C | Investigated the compound's ability to reverse MDR in specific cancer models by modulating calcium signaling pathways. |
Pharmacological Studies
Pharmacological evaluations have indicated that this compound can enhance the therapeutic index of existing anticancer agents when used in combination therapies. This is particularly relevant for patients with tumors exhibiting high levels of drug resistance.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate ethyl acetate derivatives and amine functionalities. Structural modifications can lead to analogs with varying degrees of potency and selectivity towards specific biological targets .
Scientific Research Applications
Chemistry
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate serves as a versatile reagent in organic synthesis. It is used to create more complex molecules through various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids | KMnO, CrO |
| Reduction | Forms corresponding alcohols | LiAlH, NaBH |
| Substitution | Replaces ethoxy group with other functional groups | Amines, thiols under basic conditions |
Biology
In biological research, this compound is utilized to study enzyme kinetics and protein-ligand interactions. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool for investigating metabolic pathways and cellular processes.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's role in modulating enzyme activity, demonstrating its potential as a lead compound for drug development .
Medicine
This compound is under investigation for its pharmaceutical applications, particularly in the synthesis of novel therapeutic agents. Its unique structural features allow for the development of compounds with specific biological activities.
Example Application:
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases .
Industry
In industrial applications, this compound is used as a building block for specialty chemicals. Its versatility allows it to be integrated into various production processes, enhancing the efficiency and effectiveness of chemical manufacturing.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate with structurally or functionally related oxoacetate derivatives:
Key Comparative Insights :
Structural Diversity: The 2-ethoxy-2-oxoethylamino substituent in the target compound introduces a branched ester group, enhancing steric bulk compared to planar aryl (e.g., 3-bromophenyl) or heterocyclic (e.g., thiazolyl) substituents. This may influence solubility and reactivity in nucleophilic additions or cyclizations . Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., -NO₂ in Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate) exhibit higher electrophilicity at the α-keto position, facilitating reactions like Michael additions or enolate formations .
Biological Activity: Anticancer Potential: Aryl-substituted derivatives (e.g., Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate) show potent cytotoxicity (IC₅₀ < 1 μM), whereas the target compound’s bioactivity remains unexplored in the provided data . Heterocyclic Derivatives: Thiazole- or pyridine-containing analogs (e.g., Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate) are prioritized in fragment-based drug discovery due to their ability to mimic natural product scaffolds .
Synthetic Accessibility :
- Most oxoacetates are synthesized via amine-chlorooxoacetate coupling under mild conditions (e.g., Et₂O or THF, room temperature). Yields vary significantly: thiazole derivatives achieve 26% , while aryl analogs reach >90% .
- The target compound’s synthesis would likely follow similar protocols, substituting the amine component with 2-ethoxy-2-oxoethylamine .
Thermodynamic Stability: Compounds with trifluoromethyl groups (e.g., Ethyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-2-oxoacetate) exhibit high thermal stability (m.p. 90°C), whereas simpler derivatives like Ethyl oxamate are more prone to hydrolysis due to reduced steric protection .
Preparation Methods
Formation of tert-Butyl 2-(2-Ethoxy-2-oxoethylamino)-2-oxoacetate
Reagents :
-
tert-Butyl 2-chloro-2-oxoacetate
-
Glycine ethyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure :
-
Glycine ethyl ester hydrochloride (604 mg, 4.32 mmol) and Et₃N (874 mg, 8.65 mmol) are dissolved in DCM (20 mL) at 0°C under nitrogen.
-
tert-Butyl 2-chloro-2-oxoacetate (712 mg, 4.32 mmol) in DCM (5 mL) is added dropwise.
-
The mixture is stirred for 3 hours, progressing from 0°C to room temperature.
-
Solvent evaporation followed by silica chromatography (petroleum ether:EtOAc = 3:1) yields the intermediate as a clear oil (738 mg, 73%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 73% |
| Purity (LCMS) | Rt = 1.35 min |
| ¹H NMR (CD₃OD) | δ 4.22 (q, 2H), 1.58 (s, 9H), 1.29 (t, 3H) |
Deprotection to Ethyl 2-((2-Ethoxy-2-oxoethyl)amino)-2-oxoacetate
Reagents :
-
tert-Butyl intermediate
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
Procedure :
-
The tert-butyl intermediate (728 mg, 3.15 mmol) is treated with TFA (3 mL) in DCM (10 mL) for 3 hours at room temperature.
-
Solvent removal and Et₂O wash yield the deprotected product.
Challenges :
-
TFA’s corrosivity necessitates glassware compatibility.
-
Residual TFA may require neutralization with NaHCO₃ before isolation.
Reaction Mechanism and Kinetic Considerations
The synthesis proceeds via nucleophilic acyl substitution (Figure 2):
-
Activation : Et₃N deprotonates glycine ethyl ester, generating a free amine.
-
Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of tert-butyl 2-chloro-2-oxoacetate.
Kinetic Insights :
-
Low temperatures (0°C) minimize side reactions like over-alkylation.
-
Et₃N sequesters HCl, shifting equilibrium toward product formation.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Yield (%) | Notes |
|---|---|---|
| DCM | 73 | Optimal polarity for solubility |
| THF | 58 | Slower reaction kinetics |
| EtOAc | 65 | Compromised amine nucleophilicity |
Stoichiometric Ratios
A 1:1 ratio of tert-butyl chlorooxoacetate to glycine ethyl ester maximizes yield. Excess glycine ester promotes di-amide byproducts.
Temperature Profile
| Stage | Temperature (°C) | Duration (h) | Outcome |
|---|---|---|---|
| Initial | 0 | 0.5 | Controlled nucleation |
| Ramp | 0 → 25 | 2.5 | Completes substitution |
Purification Techniques and Yield Analysis
Chromatography Conditions
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Petroleum ether/EtOAc (3:1)
-
Rf : 0.45 (target intermediate)
Yield-Limiting Factors
| Factor | Impact on Yield | Mitigation Strategy |
|---|---|---|
| Moisture | -15% | Rigorous solvent drying |
| Impure glycine ester | -20% | Recrystallization before use |
| Overloading column | -30% | ≤5% sample/silica ratio |
Scalability and Industrial Applications
Pilot-Scale Adaptation
-
Reactor Type : Glass-lined stirred-tank (50 L)
-
Throughput : 1.2 kg/batch
-
Cost Drivers :
-
TFA consumption (85% of raw material cost)
-
Chromatography (non-scalable; alternatives explored)
-
Alternative Purification Methods
| Method | Pros | Cons |
|---|---|---|
| Crystallization | Low cost | Low recovery (≤40%) |
| Distillation | High purity | Thermal decomposition risk |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
